molecular formula C27H26N6O B12169564 4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12169564
M. Wt: 450.5 g/mol
InChI Key: POBTVIGOTVJVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative featuring a piperazine ring substituted with a naphthalen-1-yloxyethyl group at the 4-position and a phenyl group at the 1-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition and anticancer activity .

Properties

Molecular Formula

C27H26N6O

Molecular Weight

450.5 g/mol

IUPAC Name

4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C27H26N6O/c1-2-9-22(10-3-1)33-27-24(19-30-33)26(28-20-29-27)32-15-13-31(14-16-32)17-18-34-25-12-6-8-21-7-4-5-11-23(21)25/h1-12,19-20H,13-18H2

InChI Key

POBTVIGOTVJVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)C4=NC=NC5=C4C=NN5C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the naphthalen-1-yloxy group: This step involves the reaction of a naphthalen-1-yloxy precursor with the pyrazolo[3,4-d]pyrimidine core, typically using a coupling reagent.

    Attachment of the piperazine ring: The final step involves the reaction of the intermediate compound with a piperazine derivative under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Adenosine Receptor Affinity: Pyrazolo[3,4-d]pyrimidines have been shown to interact with adenosine receptors, particularly A1 and A2A types. This interaction is crucial for developing drugs targeting neurological disorders and cardiovascular diseases .
  • Antimicrobial Activity: Some derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown that modifications in the structure can enhance their efficacy against various pathogens .
  • Anticancer Properties: The compound's structure allows it to serve as a scaffold for developing anticancer agents. Analogues have been tested for their ability to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structure-activity relationship is vital in determining how modifications to the compound can enhance its biological activity.

Key Synthesis Steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This involves cyclization reactions that create the fused ring structure characteristic of this class.
  • Piperazine Linkage: The introduction of the piperazine moiety is crucial for enhancing solubility and receptor binding affinity.
  • Naphthalenyl Ether Formation: The naphthalenyl group contributes to the lipophilicity and potential interactions with biological targets.

Adenosine Receptor Binding Studies

A series of analogues were synthesized to evaluate their binding affinity to A1 adenosine receptors using radiolabeled ligands. Results indicated that specific substituents at the N1 and N5 positions significantly influenced binding strength .

Antimicrobial Efficacy Testing

In vitro studies assessed the antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition, with certain modifications leading to enhanced activity compared to standard antibiotics .

Anticancer Activity Assessment

The compound was tested in various cancer cell lines (e.g., breast and lung cancer). Results demonstrated potent cytotoxic effects, attributed to its ability to inhibit key signaling pathways involved in cell proliferation .

Comparative Analysis Table

CompoundStructure FeaturesBiological Activity
4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidinePyrazolo core with piperazine and naphthaleneAdenosine receptor affinity, antimicrobial activity
Pyrazolo[3,4-b]quinolineFused pyrazole and quinoline ringsAnticancer activity
Quinazoline DerivativesQuinazoline core with substitutionsAntimicrobial properties

Mechanism of Action

The mechanism of action of 4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Impact of Piperazine Substituents: Bulkier groups (e.g., benzhydryl in Analog 3 or naphthalen-1-yloxyethyl in the target compound) may enhance lipophilicity and membrane permeability but reduce solubility. Electron-withdrawing groups (e.g., 2-fluorophenyl in Analog 1 ) could modulate receptor binding affinity.

Biological Activity: Substitution at the piperazine ring significantly affects potency. For example, Analog 5 with a 4-methoxyphenyl group shows moderate glucose transporter 2 inhibition (IC₅₀ = 8700 nM), while a 2-methoxyphenyl analog exhibits higher potency (IC₅₀ = 1000 nM) . Hybrid cores, such as thieno[3,2-d]pyrimidine in Analog 4, demonstrate enhanced biological activity, likely due to increased π-π stacking interactions .

Synthetic Accessibility :

  • The target compound’s naphthalen-1-yloxyethyl group may require multi-step synthesis, similar to the Vilsmeier–Haack reagent-mediated route used for Analog 4 (82% yield) .
  • Piperazine alkylation/arylation strategies are common across analogs, as seen in and .

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., methoxy in Analog 5 ) exhibit better aqueous solubility than those with hydrophobic substituents (e.g., benzhydryl in Analog 3 ).
  • Thermal Stability : Melting points for pyrazolo[3,4-d]pyrimidine derivatives range widely (e.g., 152–182°C in –2 ), suggesting that crystalline packing is influenced by substituent bulk.

Biological Activity

The compound 4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine represents a significant scaffold in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article explores its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N6OC_{27}H_{26}N_6O, with a complex structure that incorporates a pyrazolo[3,4-d]pyrimidine core. This structure is pivotal for its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer properties. A study demonstrated that derivatives of this scaffold show high inhibitory activity against several cancer cell lines:

  • A549 (lung cancer) : IC50_{50} = 2.24 µM
  • MCF-7 (breast cancer) : IC50_{50} = 1.74 µM
  • PC-3 (prostate cancer) : IC50_{50} values indicate moderate to high activity compared to standard drugs like doxorubicin .

Table 1 summarizes the IC50_{50} values for various cell lines tested against this compound:

Cell LineIC50_{50} (µM)Control (Doxorubicin)
A5492.249.20
MCF-71.745.00
PC-3VariableVariable

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analyses have shown a significant increase in apoptotic cells when treated with the compound at low micromolar concentrations, specifically within the sub-G1 phase of the cell cycle .

Furthermore, molecular docking studies suggest that these compounds may interact effectively with key protein targets involved in cancer progression, such as EGFR and CDK2, enhancing their therapeutic potential .

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Lung Cancer Cells :
    • The compound was tested on A549 cells, showing a substantial induction of apoptosis with a notable percentage of cells entering the sub-G1 phase after treatment.
    • Results indicated that concentrations between 2.0–4.0 µM led to a 25.1%–41.0% increase in apoptotic cells compared to only 5.1% in control groups .
  • Comparative Analysis with Other Anticancer Agents :
    • When compared to other known anticancer agents, this compound exhibited superior activity against specific cancer types, particularly when modified to enhance its pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.